2,6-Dimethylhept-4-en-3-one: Structural Dynamics, Synthesis, and Application Profiling
2,6-Dimethylhept-4-en-3-one: Structural Dynamics, Synthesis, and Application Profiling
As drug development and advanced materials science increasingly rely on sterically hindered building blocks, understanding the precise reactivity of highly branched aliphatic ketones becomes critical. 2,6-Dimethylhept-4-en-3-one is a specialized
This technical guide deconstructs the structural nuances, regiospecific synthesis, and analytical validation of 2,6-dimethylhept-4-en-3-one, providing researchers with field-proven protocols and mechanistic clarity.
Chemical Identity and Literature Clarification
Before deploying this compound in synthetic pathways, it is necessary to establish its exact chemical identity. In some commercial literature, 2,6-dimethylhept-4-en-3-one is erroneously conflated with phorone (2,6-dimethylhepta-2,5-dien-4-one)[1]. While both are highly branched ketones, phorone is a symmetrical cross-conjugated dienone, whereas 2,6-dimethylhept-4-en-3-one is an asymmetric mono-enone . This asymmetry is a critical vector for reactivity, as it limits conjugate addition to a single, predictable olefinic site.
Quantitative Chemical Properties
The following foundational data is validated by the2[2] and commercial chemical databases[3].
| Property | Value |
| IUPAC Name | (E)-2,6-dimethylhept-4-en-3-one |
| CAS Registry Number | 56259-14-4 |
| Molecular Formula | C9H16O |
| Molecular Weight | 140.22 g/mol |
| Standard InChIKey | FXHCGFPVKLZHCE-AATRIKPKSA-N |
| Structural Motif | Isopropyl-flanked |
Mechanistic Profiling: Steric Hindrance and Reactivity
The chemical behavior of 2,6-dimethylhept-4-en-3-one is dictated by the two bulky isopropyl groups located at the C2 and C6 positions.
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Steric Shielding of the Michael Acceptor : The isopropyl group at C6 provides significant steric bulk adjacent to the
-carbon (C5). When designing conjugate additions (e.g., Gilman reagent additions or amine conjugations), this steric canopy slows down nucleophilic attack, requiring optimized conditions (higher temperatures or Lewis acid activation) to overcome the activation energy barrier. -
Thermodynamic Stereocontrol : The molecule exists predominantly as the (E)-isomer. The (Z)-configuration forces the two bulky isopropyl groups into a sterically disallowed cis-arrangement. Consequently, synthetic pathways naturally funnel toward the (E)-geometry to minimize severe allylic strain.
Regiospecific Synthesis via Knoevenagel-Type Condensation
The most efficient, regiospecific route to synthesize 2,6-dimethylhept-4-en-3-one utilizes a Knoevenagel-type condensation between a
Fig 1: Knoevenagel-type condensation and decarboxylation workflow for 2,6-dimethylhept-4-en-3-one.
Self-Validating Protocol: Synthesis of (E)-2,6-Dimethylhept-4-en-3-one
Objective : Regiospecific construction of the enone framework using 4-methyl-3-oxopentanoic acid as an enol equivalent[4].
Causality & Logic : By utilizing a
Step-by-Step Methodology :
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Precursor Activation : In an oven-dried round-bottom flask under N2, dissolve 10.5 g of 4-methyl-3-oxopentanoic acid in 16 mL of anhydrous pyridine.
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Validation Point: The use of strictly anhydrous pyridine prevents the premature hydrolysis or thermal degradation of the hygroscopic
-oxo acid precursor.
-
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Electrophilic Addition : Cool the system to 0 °C and slowly introduce 5.8 g of 2-methylpropanal (isobutyraldehyde)[4].
-
Causality: The low temperature mitigates the exothermic nature of the initial nucleophilic attack, preventing the volatile aldehyde from evaporating and suppressing unwanted side-reactions.
-
-
Decarboxylative Dehydration : Gradually warm the reaction to room temperature, then heat to 50 °C for 12 hours.
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Validation Point: The reaction is self-monitoring. The continuous evolution of CO2 gas (bubbling) indicates the progression of the decarboxylation step. The cessation of bubbling serves as an in-situ kinetic marker that the intermediate
-hydroxy acid has fully converted to the target enone.
-
-
Work-Up & Isolation : Quench the mixture with cold 1M HCl to protonate and partition the pyridine into the aqueous phase. Extract with diethyl ether (3x), wash with saturated NaHCO3, and dry over anhydrous MgSO4.
-
Purification : Concentrate under reduced pressure and purify via silica gel chromatography to yield the product as a clear oil[4].
Analytical Characterization and Structural Validation
To ensure the integrity of the synthesized batch,
H NMR Spectral Data (CDCl3 / CCl4)
| Nucleus | Shift ( | Multiplicity & Coupling ( | Structural Assignment |
| 1.08 | doublet, | Alkene-adjacent isopropyl methyls: -CH=CH-CH(CH3 )2 | |
| 1.10 | doublet, | Carbonyl-adjacent isopropyl methyls: -CO-CH(CH3 )2 | |
| 2.63 | multiplet, | Alkene-adjacent methine: -CH=CH-CH (CH3)2 | |
| 2.80 | septet, | Carbonyl-adjacent methine: -CO-CH (CH3)2 | |
| 5.98 | doublet, | ||
| 6.67 | doublet of doublets, |
Expert Insight : The coupling constant of
Applications in Advanced Organometallic Catalysis
Beyond its utility as a standard organic building block, 2,6-dimethylhept-4-en-3-one plays a highly specialized role in the design of single-site organometallic catalysts.
In the synthesis of
When complexed with Magnesium (Mg) or Titanium (Ti), the isopropyl moieties of the 2,6-dimethylhept-4-en-3-one backbone act as a steric canopy. This specific architecture stabilizes low-coordinate metal centers in octahedral or tetrahedral geometries, extending catalyst lifetime during rigorous processes like ethylene polymerization[5].
References
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-Oxo Acids. Regiospecific Enol Equivalents for Syntheses of -Unsaturated Ketones. RSC Publishing. Available at: [Link] -
4-Hepten-3-one, 2,6-dimethyl-. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Synthesis and Structures of
-Diketoiminate Complexes of Magnesium. Journal of Organometallic Chemistry (via ResearchGate). Available at: [Link]
Sources
- 1. Buy 2,2,6,6-Tetramethylpiperidine | 768-66-1 [smolecule.com]
- 2. 4-Hepten-3-one, 2,6-dimethyl- [webbook.nist.gov]
- 3. 2,6-Dimethylhept-4-en-3-one|C9H16O|Research Chemical [benchchem.com]
- 4. Knoevenagel reactions with β-oxo acids. Regiospecific enol equivalents for syntheses of α,β-unsaturated ketones and of some β-ketols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
